L-Arginine-1-13C hydrochloride

Metabolic Flux Analysis Urea Cycle Mass Spectrometry

L-Arginine-1-13C hydrochloride is the indispensable position‑specific internal standard for quantifying endogenous arginine and tracking carboxyl‑carbon fate. Its +1 Da mass shift, 99 atom% 13C enrichment at C1, and ≥98% chemical purity ensure unambiguous LC‑MS/MS calibration without isotopic‑peak overlap. Unlike uniform 13C₆ or 15N labels, this C1‑labeled tracer resolves CO₂ release by arginase and downstream ornithine/proline/polyamine fluxes. Choose this grade when site‑specific carbon‑1 metabolic resolution is non‑negotiable.

Molecular Formula C6H15ClN4O2
Molecular Weight 211.65 g/mol
Cat. No. B12413248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine-1-13C hydrochloride
Molecular FormulaC6H15ClN4O2
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.Cl
InChIInChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1;
InChIKeyKWTQSFXGGICVPE-QSAHHTFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arginine-1-13C Hydrochloride: Technical Overview and Procurement Baseline for Stable Isotope-Labeled Amino Acids


L-Arginine-1-13C hydrochloride (CAS 2483735-41-5) is a stable isotope-labeled amino acid derivative in which the carboxyl carbon (C1 position) of L-arginine is enriched with the non-radioactive carbon-13 isotope . As a hydrochloride salt of the conditionally essential amino acid L-arginine, this compound serves as a critical metabolic tracer and analytical internal standard for mass spectrometry-based quantification . The compound is characterized by high isotopic enrichment (≥99 atom% 13C) and chemical purity (≥98% by HPLC), with a nominal mass shift of +1 Da relative to unlabeled L-arginine hydrochloride .

Why L-Arginine-1-13C Hydrochloride Cannot Be Substituted with Unlabeled or Uniformly Labeled Arginine Analogs


Substituting L-arginine-1-13C hydrochloride with unlabeled L-arginine hydrochloride or alternative labeled forms (e.g., L-arginine-13C6 hydrochloride or L-arginine-15N4 hydrochloride) introduces critical limitations in experimental design. Unlabeled arginine lacks the isotopic signature required for mass spectrometry-based tracing and quantification, precluding its use as an internal standard or metabolic probe [1]. Uniformly labeled L-arginine-13C6 hydrochloride produces a mass shift of +6 Da and does not permit site-specific tracking of the carboxyl carbon fate, which is essential for studies of the urea cycle where the C1 carbon is cleaved as CO₂ during arginase-mediated hydrolysis . Similarly, 15N-labeled arginine enables nitrogen flux analysis but cannot resolve carbon-specific metabolic pathways. Position-specific 13C labeling at C1 is thus non-interchangeable and directly dictates experimental feasibility for carbon-1 flux studies.

Quantitative Differentiation of L-Arginine-1-13C Hydrochloride: Comparative Data for Informed Procurement


Site-Specific 13C Labeling at C1 Enables Distinct Mass Shift and Metabolic Tracing Not Achievable with Uniform Labeling

L-Arginine-1-13C hydrochloride exhibits a nominal mass shift of +1 Da relative to unlabeled L-arginine hydrochloride, which is essential for single-ion monitoring in LC-MS/MS quantification without introducing complex isotopic envelopes . In contrast, uniformly labeled L-arginine-13C6 hydrochloride produces a +6 Da mass shift, complicating spectral deconvolution and preventing discrimination of carbon-1 metabolic fate . This site-specific labeling enables direct tracking of the carboxyl carbon during arginase-mediated hydrolysis, where the C1 carbon is cleaved and released as 13CO₂, a key metric in urea cycle flux analysis [1].

Metabolic Flux Analysis Urea Cycle Mass Spectrometry

High Isotopic Enrichment (99 atom% 13C) Exceeds Natural Abundance by 90-Fold, Enabling Sensitive Detection

L-Arginine-1-13C hydrochloride is supplied with an isotopic enrichment of 99 atom% 13C , representing a >90-fold increase over the natural 13C abundance of 1.1% . This high enrichment ensures a robust signal-to-noise ratio in mass spectrometry and NMR applications. In comparison, unlabeled L-arginine hydrochloride contains carbon at natural isotopic abundance (approximately 1.1% 13C), which is insufficient for tracer studies and limits detection sensitivity in quantitative assays [1].

Isotope Dilution Mass Spectrometry Quantitative Proteomics Tracer Studies

Validated Chemical Purity (≥98%) Matches or Exceeds Unlabeled Counterpart, Ensuring Analytical Reliability

L-Arginine-1-13C hydrochloride is commercially available with a chemical purity of 98% by HPLC or 99.60% , which is equivalent to or exceeds the typical purity specifications for unlabeled L-arginine hydrochloride (≥98% by HPLC) [1]. This comparability ensures that the labeled compound can be directly substituted into established analytical workflows without introducing additional impurities that could compromise quantification accuracy.

Analytical Standard LC-MS Internal Standard

Distinct Isotopic Labeling Pattern from 15N-Labeled Arginine Enables Orthogonal Carbon Flux Analysis

L-Arginine-1-13C hydrochloride is labeled exclusively at the carboxyl carbon (13C), whereas L-arginine-15N4 hydrochloride is labeled at all four nitrogen positions (98 atom% 15N) with a mass shift of M+4 . These distinct labeling patterns are not interchangeable: 13C labeling at C1 enables tracing of carbon backbone metabolism (e.g., conversion to ornithine and CO₂), while 15N labeling tracks nitrogen transfer (e.g., nitric oxide synthesis from the guanidino group) . Dual-label studies require the specific isotopologue; substituting a 15N-labeled compound for a 13C-labeled one would completely alter the measurable flux outputs.

Stable Isotope Tracing Nitric Oxide Synthesis Nitrogen Metabolism

Optimal Application Scenarios for L-Arginine-1-13C Hydrochloride Based on Differentiated Evidence


Quantification of Arginine in Biological Fluids via Isotope Dilution LC-MS/MS

L-Arginine-1-13C hydrochloride is the preferred internal standard for accurate quantification of endogenous L-arginine in plasma, urine, and tissue homogenates. Its +1 Da mass shift enables clear separation from the unlabeled analyte without overlapping isotopic peaks, while its high chemical purity (≥98%) and isotopic enrichment (99 atom% 13C) ensure precise and reproducible calibration curves . Unlabeled arginine cannot serve this role due to lack of a distinct mass signature, and uniformly labeled arginine introduces multiple isotopic peaks that complicate quantification .

Carbon-1 Flux Analysis in the Urea Cycle and Arginase Activity Assays

For studies investigating the fate of the carboxyl carbon of arginine during hydrolysis by arginase, L-arginine-1-13C hydrochloride is the indispensable tracer. The enzyme cleaves the C1 carbon, releasing it as CO₂; the 13C label enables direct measurement of this specific carbon flux via detection of 13CO₂ or labeled ornithine . Uniformly labeled L-arginine-13C6 cannot resolve carbon-1 flux from other carbon positions, while 15N-labeled arginine tracks nitrogen rather than carbon metabolism .

Stable Isotope Resolved Metabolomics (SIRM) in Cancer and Cardiovascular Research

In SIRM studies, L-arginine-1-13C hydrochloride is used to trace the incorporation of the arginine carboxyl carbon into downstream metabolites such as proline, polyamines, and agmatine. The site-specific 13C label at C1 generates distinct isotopologue patterns that can be resolved by high-resolution mass spectrometry, enabling precise calculation of pathway fluxes . Alternative labels (e.g., 15N or uniform 13C) would produce different isotopologue distributions that are not comparable and cannot answer the same metabolic questions.

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